1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H14BrN3O2S It is characterized by the presence of a bromopyridine moiety attached to a sulfonyl group, which is further connected to a methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves the reaction of 6-bromopyridine-3-sulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at reflux temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in suitable solvents.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Sulfonic acids and corresponding amines.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the synthesis of advanced materials and specialty chemicals, including catalysts and ligands for metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is largely dependent on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
- 4-[(5-Bromo-3-pyridinyl)sulfonyl]morpholine
- 1-(6-Bromopyridin-3-yl)ethan-1-one
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine
Comparison: 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is unique due to the presence of the methylpiperazine ring, which can enhance its solubility and bioavailability compared to similar compounds. The bromine atom on the pyridine ring also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H14BrN3O2S |
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Molecular Weight |
320.21 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C10H14BrN3O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
IXBRNLXBFHMGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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